1H-Pyrrolo[3,2-B]pyridin-2-OL
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Overview
Description
1H-Pyrrolo[3,2-B]pyridin-2-OL is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-B]pyridin-2-OL can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution reactions to introduce the hydroxyl group at the desired position . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalytic processes and controlled reaction conditions .
Chemical Reactions Analysis
1H-Pyrrolo[3,2-B]pyridin-2-OL undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1H-Pyrrolo[3,2-B]pyridin-2-OL has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-B]pyridin-2-OL involves its interaction with specific molecular targets. For instance, it can inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-B]pyridin-2-OL can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridine: This compound also features a fused pyrrole and pyridine ring system but differs in the position of the nitrogen atoms.
7-Azaindole: Another related compound with a similar core structure but different functional groups.
1H-Pyrrolo[3,4-C]pyridine: This compound has a different arrangement of the fused rings, leading to distinct chemical properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
32501-06-7 |
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Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-2-ol |
InChI |
InChI=1S/C7H6N2O/c10-7-4-6-5(9-7)2-1-3-8-6/h1-4,9-10H |
InChI Key |
MFNOMYANTMSCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)O)N=C1 |
Origin of Product |
United States |
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